molecular formula C25H28N2O3S B3577822 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE

Cat. No.: B3577822
M. Wt: 436.6 g/mol
InChI Key: ILHPMHYOHUQFFW-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-19(2)22-11-13-23(14-12-22)26-25(28)18-27(17-21-7-5-4-6-8-21)31(29,30)24-15-9-20(3)10-16-24/h4-16,19H,17-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHPMHYOHUQFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: Reacting 4-methylbenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-methylbenzenesulfonamide.

    Acylation: The N-benzyl-4-methylbenzenesulfonamide is then acylated with 4-(propan-2-yl)phenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Possible use as a lead compound in drug discovery, particularly for antimicrobial agents.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Interacting with Proteins: Modulating protein-protein interactions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    N-Benzylsulfonamide: Similar structure but lacks the acetyl and isopropyl groups.

Uniqueness

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which may confer specific biological activities or chemical reactivity not seen in simpler sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE

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